Potassium carbamoylcarbamate

Fire suppression Dry chemical powder Class B fires

Potassium carbamoylcarbamate (CAS 26479-35-6), also known as potassium allophanate or allophanic acid monopotassium salt, is the potassium salt of the allophanate anion (H₂NC(O)NHCO₂⁻), the carboxylated derivative of urea. It belongs to the carbamate class of organic compounds with molecular formula C₂H₃KN₂O₃ and a molecular weight of 142.16 g/mol.

Molecular Formula C2H3KN2O3
Molecular Weight 142.16 g/mol
CAS No. 26479-35-6
Cat. No. B12657031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium carbamoylcarbamate
CAS26479-35-6
Molecular FormulaC2H3KN2O3
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC(=O)(N)NC(=O)[O-].[K+]
InChIInChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1
InChIKeyCLFBVDCVUBZWEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Carbamoylcarbamate (CAS 26479-35-6): Procurement-Grade Overview for Scientific and Industrial Buyers


Potassium carbamoylcarbamate (CAS 26479-35-6), also known as potassium allophanate or allophanic acid monopotassium salt, is the potassium salt of the allophanate anion (H₂NC(O)NHCO₂⁻), the carboxylated derivative of urea [1]. It belongs to the carbamate class of organic compounds with molecular formula C₂H₃KN₂O₃ and a molecular weight of 142.16 g/mol . The compound is registered under REACH with an active full registration and a tonnage band of ≥10 to <100 tonnes per annum, confirming its established commercial availability within the EEA market [2]. Potassium carbamoylcarbamate is the active component of the high-performance fire-extinguishing agent Monnex™ and serves as the physiological substrate for the enzyme allophanate hydrolase (EC 3.5.1.54) in the urea degradation pathway . Its unique combination of a potassium cation with the allophanate anion confers physicochemical properties—including exceptionally high water solubility, thermal decrepitation behavior, and defined enzymatic recognition—that are not uniformly shared by other allophanate salts or simple bicarbonate-based analogs.

Why Potassium Carbamoylcarbamate Cannot Be Replaced by Generic Allophanate Salts or Conventional Bicarbonate Powders


Substituting potassium carbamoylcarbamate with sodium allophanate, ammonium carbamate, or simple potassium bicarbonate will result in loss of key performance properties that are directly tied to the potassium allophanate molecular architecture. In fire suppression, potassium allophanate undergoes a unique thermal decrepitation process—the grains shatter into sub-micron particles upon reaching critical temperature—yielding a surface area increase that potassium bicarbonate (Purple-K) and sodium bicarbonate powders do not exhibit [1]. This mechanism underpins the 5–6× fire-extinguishing efficiency advantage of allophanate-based Monnex over sodium bicarbonate, and a >2× advantage over potassium bicarbonate [1]. In biochemical systems, the allophanate anion is the obligate substrate for allophanate hydrolase with a Km of 0.55 mM; replacement with the structural analog malonamic acid results in a ~10-fold loss of affinity (Km = 5.3 mM), demonstrating that even close congeners cannot simply be interchanged [2]. Furthermore, the water solubility of the potassium salt (429.89 g/L at 23°C) differs substantially from that of the free acid and from other metal allophanate salts, directly impacting formulation and handling in both industrial and laboratory settings .

Quantitative Differentiation Evidence for Potassium Carbamoylcarbamate Against Closest Comparators


Fire Extinguishing Efficiency: Potassium Allophanate (Monnex) vs. Sodium Bicarbonate and Potassium Bicarbonate Dry Powders

A 2023 computational and experimental study by Guo et al. quantified the fire extinguishing efficiency of allophanate-based Monnex dry powder relative to conventional bicarbonate-based agents. The allophanate-based powder (potassium carbamoylcarbamate as the active species) exhibits a fire extinguishing efficiency that is five to six times that of sodium bicarbonate (NaHCO₃) dry powder and more than twice that of potassium bicarbonate (KHCO₃) dry powder [1]. This ranking is corroborated by the established industry classification wherein Monnex (potassium allophanate) is recognized as the most effective dry chemical for Class B flammable liquid fires, ahead of Purple-K (potassium bicarbonate) [2].

Fire suppression Dry chemical powder Class B fires

Mass Efficiency Under EN3 Fire Test: Monnex Powder vs. Standard ABC Dry Powder Portable Extinguishers

Under the EN3 portable fire extinguisher standard, Angus Fire reports that a Monnex™ extinguisher using potassium allophanate-based powder can extinguish a 144B pan fire (4.54 m² of burning n-heptane equivalent) with only 1.5 kg of powder, and a 233B pan fire (7.23 m²) with 2.3 kg of powder . In contrast, conventional ABC dry powder extinguishers achieving the same 144B rating typically require a filled powder capacity of 4–6 kg (total extinguisher weight 6.8–9.5 kg) [1]. This represents an approximate 3–4× reduction in required agent mass for equivalent fire rating.

Fire test standards EN3 Extinguisher rating

Enzymatic Substrate Affinity: Allophanate (Potassium Carbamoylcarbamate Anion) vs. Malonamic Acid for Allophanate Hydrolase

The allophanate anion (the conjugate base delivered by potassium carbamoylcarbamate) is the natural substrate for allophanate hydrolase (EC 3.5.1.54). BRENDA-curated kinetic data show that allophanate exhibits a Km of 0.68 mM at pH 7.4, 25°C for the recombinant enzyme, and a Km of 0.55 mM for the native enzyme purified from Chlamydomonas reinhardii at pH 9.0 [1][2]. The structurally related amide malonamic acid, which can also be hydrolyzed by this enzyme, shows a Km of 5.3 mM under comparable conditions [1]. This represents an approximately 8–10-fold lower affinity for the analog, confirming that the allophanate anion is the kinetically preferred substrate and that simple amide or carbamate analogs cannot substitute without significant loss of catalytic efficiency.

Enzyme kinetics Substrate specificity Allophanate hydrolase

Water Solubility: Potassium Carbamoylcarbamate vs. Potassium Bicarbonate and Free Allophanic Acid

Potassium carbamoylcarbamate exhibits a water solubility of 429.89 g/L at 23°C . By comparison, potassium bicarbonate—a chemically and functionally related compound used in dry powder extinguishers—has a water solubility of approximately 337 g/L at 20°C [1]. The free allophanic acid has an estimated water solubility of approximately 163.5 g/L at 25°C, based on Log Kow estimation . The potassium salt thus offers approximately 27% higher aqueous solubility than potassium bicarbonate and more than 2.6× the solubility of the parent acid. This elevated solubility is relevant for liquid concentrate formulations, aqueous fire-fighting foam additives, and laboratory preparation of defined-concentration enzyme assay solutions.

Aqueous solubility Formulation Salt selection

Procurement Decision Scenarios Where Potassium Carbamoylcarbamate (CAS 26479-35-6) Provides Verifiable Differentiation


High-Hazard Class B Fire Protection in Petrochemical, Aviation, and LNG Facilities

For high-risk installations where rapid knockdown of large flammable liquid or liquefied gas fires is critical, potassium carbamoylcarbamate-based Monnex™ powder delivers a verified 5–6× fire-extinguishing efficiency advantage over sodium bicarbonate and >2× over potassium bicarbonate (Purple-K) [1]. Under EN3 testing, only 1.5 kg of Monnex powder extinguishes a 144B pan fire (4.54 m²), compared with 4–6 kg of standard ABC powder for the same rating, enabling lighter, more maneuverable extinguishers . Procurement teams responsible for offshore platforms, refineries, aircraft rescue and firefighting (ARFF), and LNG terminals should specify potassium carbamoylcarbamate as the active agent when maximum fire-suppression capability per unit mass is required.

Biochemical Research on Urea Cycle, Atrazine Degradation, and Pyrimidine Catabolism

Investigators studying allophanate hydrolase (EC 3.5.1.54)—a key enzyme in urea utilization, s-triazine herbicide degradation, and eukaryotic pyrimidine nucleic acid precursor catabolism—require the authentic substrate allophanate to obtain kinetically valid data [1]. Potassium carbamoylcarbamate provides the allophanate anion with a Km of 0.55–0.68 mM for the hydrolase, whereas the closest structural analog malonamic acid exhibits a 10-fold higher Km of 5.3 mM, compromising assay sensitivity . The compound's high water solubility (429.89 g/L) allows preparation of concentrated stock solutions without organic co-solvents, minimizing solvent artifacts in enzymatic assays [2]. Procuring the potassium salt rather than attempting to generate allophanate in situ from urea and bicarbonate ensures defined stoichiometry and reproducible kinetic measurements.

Development of Next-Generation Halon-Replacement Fire Extinguishing Agents

With the global phase-out of halon fire suppressants due to ozone depletion concerns, potassium allophanate has emerged as a leading green candidate with zero ozone-depletion potential (ODP) and zero global warming potential (GWP) [1]. DFT-based mechanistic studies have mapped the thermal decomposition pathways and free-radical capture reactions (OH· and H·) that underpin its fire suppression mechanism, providing a validated theoretical framework for further optimization [1]. Patents disclose synergistic formulations combining 10–90% potassium allophanate with alkali metal bicarbonates or sulfates to simultaneously improve bulk density and cost-effectiveness while retaining superior extinguishing performance . R&D teams developing environmentally compliant fire suppression systems should use potassium carbamoylcarbamate as the benchmark active ingredient.

Specialty Fertilizer and Foliar Nutrient Delivery Formulations

The potassium bicarbonate-urea reaction complex, of which potassium carbamoylcarbamate is a defined component, is marketed as a foliar fertilizer providing nitrogen and potassium nutrition while releasing CO₂ to enhance photosynthesis [1]. The compound's water solubility of 429.89 g/L at 23°C facilitates high-concentration liquid foliar formulations . Unlike simple urea or potassium bicarbonate mixtures, the allophanate structure provides a chemically distinct nitrogen-release profile and may contribute to altered leaf-surface pH dynamics. Agricultural formulators seeking differentiated N-K delivery vehicles with documented physicochemical properties should evaluate potassium carbamoylcarbamate over unreacted bicarbonate-urea blends.

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